molecular formula C9H12Cl2N4 B12296708 7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride

7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B12296708
M. Wt: 247.12 g/mol
InChI Key: ZGMCUBLHYQNLAA-UHFFFAOYSA-N
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Description

7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride: is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves a multi-step process. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride stands out due to its unique azetidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

7-(azetidin-3-yl)pyrazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C9H10N4.2ClH/c1-3-11-9-2-4-12-13(9)8(1)7-5-10-6-7;;/h1-4,7,10H,5-6H2;2*1H

InChI Key

ZGMCUBLHYQNLAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=NC3=CC=NN23.Cl.Cl

Origin of Product

United States

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